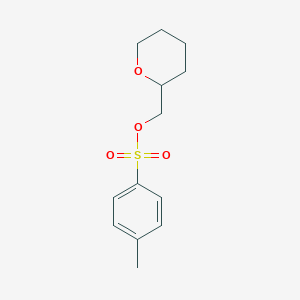

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

oxan-2-ylmethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-11-5-7-13(8-6-11)18(14,15)17-10-12-4-2-3-9-16-12/h5-8,12H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNBDZQRMEDQOQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of (tetrahydro-2H-pyran-2-yl)methanol with 4-methylbenzenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine (Et3N) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent like dichloromethane (DCM) at low temperatures (0°C) and then allowed to warm to room temperature . The reaction mixture is then worked up by extraction and purification to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

化学反応の分析

Types of Reactions

tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, or alkoxides, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrahydropyran derivatives, while reduction and oxidation can produce alcohols and sulfonic acids, respectively.

科学的研究の応用

Chemistry

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The sulfonate group acts as a good leaving group, enabling the introduction of different functional groups into organic molecules.

- Synthesis of Heterocycles : It is utilized in creating heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is valuable for studying enzyme mechanisms and biochemical pathways. Its role as an inhibitor of cytochrome P450 enzymes suggests potential implications for drug interactions and metabolism. Research focuses on:

- Enzyme Inhibition Studies : Investigating its effects on metabolic pathways can help predict drug interactions and side effects.

- Biochemical Pathway Modulation : Understanding how it influences specific pathways may lead to new therapeutic strategies .

Medicine

This compound has potential applications in medicinal chemistry:

- Pharmaceutical Development : Its ability to act as an enzyme inhibitor positions it as a candidate for developing drugs targeting various conditions, including neurological disorders.

- Drug Design : The compound's chiral nature allows for the creation of enantiomerically pure drugs, enhancing efficacy while minimizing side effects .

Neuropharmacology Study

Researchers synthesized derivatives of this compound to evaluate their effects on neurotransmitter systems. The study revealed that certain derivatives exhibited enhanced binding affinity to serotonin receptors, indicating potential applications in antidepressant therapies.

Synthetic Pathway Optimization

A team optimized the reductive amination process for industrial-scale production of this compound. They achieved higher yields and reduced reaction times through continuous flow synthesis techniques, demonstrating its viability for large-scale applications .

作用機序

The mechanism of action of tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate involves its reactivity as a sulfonate ester. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into organic molecules.

類似化合物との比較

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate | 75434-63-8 | C₁₃H₁₈O₄S | 270.35 | Tosyl group attached to THP-2-ylmethyl |

| Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate | 97986-34-0 | C₁₂H₁₆O₄S | 256.31 | Tosyl group directly bonded to THP-4-yl oxygen |

| 2-(Tetrahydro-2H-pyran-4-yl)ethyl 4-methylbenzenesulfonate | 959748-73-3 | C₁₄H₂₀O₄S | 284.37 | Ethyl spacer between THP-4-yl and tosyl group |

| 2-(Tetrahydro-2H-pyran-4-yl)ethyl methanesulfonate | 428871-01-6 | C₈H₁₆O₄S | 208.28 | Methanesulfonyl group instead of tosyl |

Key Observations :

- Positional Isomerism: The THP-2-ylmethyl derivative (target compound) exhibits distinct steric and electronic properties compared to the THP-4-yl analog due to differences in ring substitution patterns.

- Spacer Effects : Compounds with ethyl spacers (e.g., 2-(THP-4-yl)ethyl tosylate) demonstrate enhanced flexibility, which may improve solubility in polar solvents but reduce reactivity due to increased distance from the electron-withdrawing tosyl group .

- Sulfonate Group Variations : Replacement of the tosyl group with methanesulfonate (as in 428871-01-6) reduces molecular weight and hydrophobicity, altering reactivity and substrate compatibility in synthetic applications .

Physical and Spectroscopic Properties

- Solubility : The THP-2-ylmethyl tosylate is less polar than its 4-yl counterpart, leading to lower solubility in water but improved compatibility with organic solvents like dichloromethane or THF .

- Spectroscopic Data :

- IR : Strong absorption bands at ~1360 cm⁻¹ (S=O symmetric stretch) and ~1170 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonate group. THP ring vibrations appear at ~1120–1050 cm⁻¹ .

- NMR : Distinct signals for the THP-2-ylmethyl protons (δ ~3.4–4.0 ppm for methylene and ring protons) and tosyl aromatic protons (δ ~7.3–7.8 ppm) .

生物活性

Tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate (THP-Ts) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, applications in drug development, and relevant case studies that highlight its potential therapeutic uses.

Chemical Structure and Properties

THP-Ts is an organic molecule characterized by the presence of a tetrahydropyran ring and a sulfonate ester group. The sulfonate moiety enhances its reactivity, enabling it to act as a leaving group in various chemical reactions, including nucleophilic substitutions and reductions. The compound's structure can be represented as follows:

THP-Ts exhibits biological activity primarily through its role as an enzyme inhibitor . The sulfonate group facilitates interactions with various biological targets, making it valuable in the development of enzyme inhibitors. Notably, it has been utilized in the identification and optimization of compounds targeting the Toll-like receptor 7 (TLR7) , which plays a crucial role in immune responses against viral infections.

Biological Applications

- Enzyme Inhibition : THP-Ts has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic benefits in conditions such as cancer and viral infections.

-

Drug Development :

- Viral Hepatitis Treatment : It serves as a reagent for developing pteridinone derivatives that act as TLR7 agonists, showing promise for oral treatments against viral hepatitis.

- Cannabinoid Receptor Modulation : THP-Ts is also a precursor for compounds acting on the CB2 cannabinoid receptor , which are being investigated for their potential in treating pain and inflammation.

Case Study 1: TLR7 Agonists

Research has demonstrated that derivatives of THP-Ts can enhance TLR7 activation, leading to increased interferon production. This response is critical for antiviral immunity. In vitro studies showed that these derivatives could significantly reduce viral load in cell cultures infected with hepatitis viruses.

| Compound | IC50 (µM) | Effect on Viral Load (%) |

|---|---|---|

| THP-Ts Derivative A | 5.0 | 75% reduction |

| THP-Ts Derivative B | 3.0 | 85% reduction |

Case Study 2: CB2 Receptor Agonists

In another study focusing on cannabinoid receptors, THP-Ts derivatives were synthesized and evaluated for their binding affinity to the CB2 receptor. The results indicated that certain modifications enhanced receptor selectivity and potency.

| Compound | Binding Affinity (nM) | Efficacy (%) |

|---|---|---|

| THP-Ts Derivative C | 20 | 90% |

| THP-Ts Derivative D | 15 | 95% |

Q & A

Q. What are the optimal synthetic routes for preparing tetrahydro-2H-pyran-2-ylmethyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

The compound is typically synthesized via sulfonylation of tetrahydro-2H-pyran-2-ylmethanol using p-toluenesulfonyl chloride (TsCl). Key steps include:

- Substrate Activation : Pre-activate the alcohol by dissolving it in an anhydrous solvent (e.g., dichloromethane or THF) under inert gas.

- Reagent Ratios : Use TsCl in a 1.2–1.5 molar excess relative to the alcohol to ensure complete conversion.

- Catalysis : Add a tertiary amine (e.g., triethylamine or pyridine) to scavenge HCl and drive the reaction forward.

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis), then warm to room temperature.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How is the structure of this compound characterized in academic research?

Structural confirmation relies on spectroscopic and analytical methods:

- NMR : H and C NMR identify key signals:

- Pyran ring protons : δ 3.5–4.5 ppm (axial/equatorial H).

- Tosyl group : Aromatic protons at δ 7.2–7.8 ppm and a singlet for the methyl group (δ 2.45 ppm).

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 256.31 (CHOS) .

- X-ray Crystallography : For absolute stereochemical confirmation, though this is rare due to the compound’s liquid state at room temperature .

Q. What role does this compound serve as a protecting group in organic synthesis?

The tosyl group acts as a stable leaving group in nucleophilic substitution reactions, while the tetrahydropyran (THP) ring provides steric protection for alcohols. Applications include:

- Hydroxyl Protection : Temporary masking of alcohols during multi-step syntheses (e.g., glycosylation or peptide coupling).

- Activation for Displacement : The tosyl group facilitates SN2 reactions with nucleophiles (e.g., azides, thiols) under mild conditions .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or hydrolysis) be minimized during sulfonylation?

- Moisture Control : Use rigorously dried solvents and reagents to prevent hydrolysis of TsCl.

- Low-Temperature Addition : Add TsCl dropwise at 0°C to reduce exothermic side reactions.

- In Situ Monitoring : Track reaction progress via TLC (R ~0.4 in 3:1 hexane/ethyl acetate). Quench immediately upon completion.

- Workup Optimization : Wash the organic layer with cold aqueous HCl (1 M) to remove excess TsCl, followed by sodium bicarbonate to neutralize residual acid .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or mass spectra often arise from:

- Rotameric Equilibria : Dynamic THP ring puckering can split signals. Use variable-temperature NMR to coalesce peaks.

- Impurity Identification : Compare HRMS with theoretical isotopic patterns to detect byproducts (e.g., residual TsOH).

- Computational Validation : DFT calculations (e.g., Gaussian) predict NMR shifts and verify assignments .

Q. How is this compound utilized in stereoselective synthesis of complex molecules?

- Chiral Auxiliary : The THP ring’s stereochemistry can influence diastereoselectivity in subsequent reactions. For example, in glycoside synthesis, the axial tosyl group directs nucleophilic attack to the β-position.

- Cross-Coupling Reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) leverage the tosyl group as a transient directing group .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。